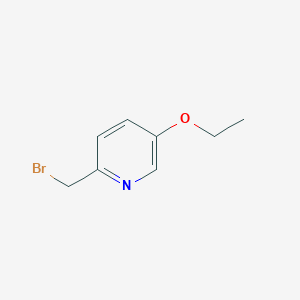
2-(Bromomethyl)-5-ethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-ethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and an ethoxy group attached to the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-ethoxypyridine typically involves the bromination of 5-ethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions . The reaction proceeds as follows:
[ \text{5-Ethoxypyridine} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed and passed through a reactor where the bromination occurs under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-ethoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives of 5-ethoxypyridine.
Oxidation: Pyridine N-oxides.
Reduction: 5-ethoxypyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of functional materials, including polymers and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-ethoxypyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions. The ethoxy group on the pyridine ring can also influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)pyridine
- 2-(Chloromethyl)-5-ethoxypyridine
- 2-(Bromomethyl)-3-ethoxypyridine
Uniqueness
2-(Bromomethyl)-5-ethoxypyridine is unique due to the specific positioning of the bromomethyl and ethoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the ethoxy group at the fifth position can influence the compound’s solubility and electronic properties, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-ethoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
OYAFKQZGMHEHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C(C=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


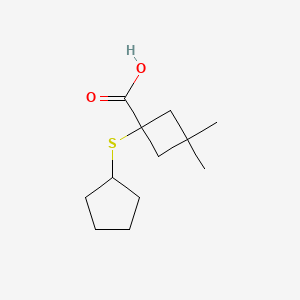


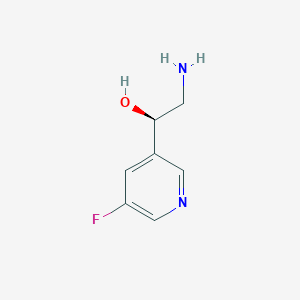
![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)
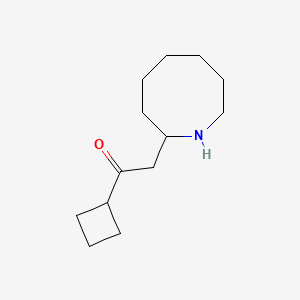
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
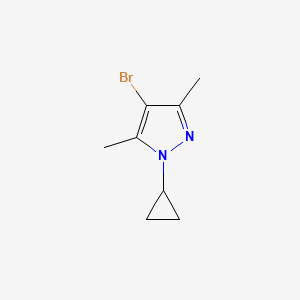
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)
![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)

